molecular formula C18H15N3O9 B12455893 Dimethyl 2-{[(2-methyl-3,5-dinitrophenyl)carbonyl]amino}benzene-1,4-dicarboxylate

Dimethyl 2-{[(2-methyl-3,5-dinitrophenyl)carbonyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B12455893
M. Wt: 417.3 g/mol
InChI Key: IPXFCBRKBUQBLK-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-(2-METHYL-3,5-DINITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with various functional groups, including methyl, nitro, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(2-METHYL-3,5-DINITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce nitro groups. This is followed by amide formation and esterification reactions to introduce the benzamido and carboxylate groups, respectively. Common reagents used in these reactions include nitric acid for nitration, amines for amide formation, and alcohols for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-(2-METHYL-3,5-DINITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions to form corresponding oxides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and electrophiles (e.g., halogens, sulfonyl chlorides). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of nitro groups yields amino derivatives, while electrophilic substitution can introduce various substituents onto the benzene ring .

Scientific Research Applications

1,4-DIMETHYL 2-(2-METHYL-3,5-DINITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-(2-METHYL-3,5-DINITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamido and carboxylate groups may also play a role in binding to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-DIMETHYL 2-(2-METHYL-3,5-DINITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to the combination of functional groups present in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15N3O9

Molecular Weight

417.3 g/mol

IUPAC Name

dimethyl 2-[(2-methyl-3,5-dinitrobenzoyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H15N3O9/c1-9-13(7-11(20(25)26)8-15(9)21(27)28)16(22)19-14-6-10(17(23)29-2)4-5-12(14)18(24)30-3/h4-8H,1-3H3,(H,19,22)

InChI Key

IPXFCBRKBUQBLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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